molecular formula C8H8N4 B1309900 4-(4H-1,2,4-triazol-4-yl)aniline CAS No. 52761-74-7

4-(4H-1,2,4-triazol-4-yl)aniline

Cat. No. B1309900
CAS RN: 52761-74-7
M. Wt: 160.18 g/mol
InChI Key: IIPIRJPTGGFWIE-UHFFFAOYSA-N
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Description

“4-(4H-1,2,4-triazol-4-yl)aniline” is an intermediate useful in organic synthesis and other chemical processes .


Synthesis Analysis

The synthesis of “4-(4H-1,2,4-triazol-4-yl)aniline” involves several steps. The molecule has been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane .


Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-4-yl)aniline” is characterized by its InChI Code: 1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2 . Its structure has been determined by single X-ray crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)aniline” are complex and varied. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups .


Physical And Chemical Properties Analysis

“4-(4H-1,2,4-triazol-4-yl)aniline” has a molecular weight of 160.18. It has a density of 1.3±0.1 g/cm3, a boiling point of 375.3±44.0 °C at 760 mmHg, and a melting point of 195ºC .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including 4-(4H-1,2,4-triazol-4-yl)aniline, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Agents

1,2,4-triazoles possess significant antifungal activities . The presence of nitrogen atoms in the heterocyclic rings of these compounds allows them to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .

Antiviral Agents

1,2,4-triazoles also exhibit antiviral properties . They are used in the constitution of various marketed drugs like Ribavirin, which is used for treating viral infections .

Anti-inflammatory Agents

1,2,4-triazoles have been associated with anti-inflammatory activities . They can be used to develop drugs for treating conditions caused by inflammation .

Anticonvulsant Agents

1,2,4-triazoles have been found to possess anticonvulsant properties . They can be used in the development of drugs for treating convulsive disorders .

Coordination Polymers

4-(4H-1,2,4-triazol-4-yl)aniline has been used in the synthesis of coordination polymers . These polymers have potential applications in various fields including catalysis, magnetism, and luminescence .

Antioxidant Agents

1,2,4-triazoles have been associated with antioxidant activities . They can be used in the development of drugs for treating conditions caused by oxidative stress .

Anti-Alzheimer Agents

1,2,4-triazoles have shown anti-Alzheimer activities . They can be used in the development of drugs for treating Alzheimer’s disease .

Safety and Hazards

“4-(4H-1,2,4-triazol-4-yl)aniline” is harmful if inhaled or swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-(4H-1,2,4-triazol-4-yl)aniline” research are promising. It has potential applications in the synthesis of new materials and in the development of novel therapeutic agents .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIRJPTGGFWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424625
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-4-yl)aniline

CAS RN

52761-74-7
Record name 4-(4H-1,2,4-Triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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